1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide
CAS No.: 887223-29-2
Cat. No.: VC4666014
Molecular Formula: C25H29N3O4S
Molecular Weight: 467.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887223-29-2 |
|---|---|
| Molecular Formula | C25H29N3O4S |
| Molecular Weight | 467.58 |
| IUPAC Name | 1-[3-(3,4-dimethylphenyl)sulfonyl-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C25H29N3O4S/c1-4-32-19-6-8-22-21(14-19)24(28-11-9-18(10-12-28)25(26)29)23(15-27-22)33(30,31)20-7-5-16(2)17(3)13-20/h5-8,13-15,18H,4,9-12H2,1-3H3,(H2,26,29) |
| Standard InChI Key | LUFMZKWREBPTIA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCC(CC4)C(=O)N |
Introduction
Structural Elucidation and Molecular Characteristics
Core Framework and Substituent Analysis
The compound’s backbone derives from quinoline, a heterocyclic aromatic system known for its pharmacological versatility. At position 3 of the quinoline ring, a 3,4-dimethylbenzenesulfonyl group is attached, introducing both steric bulk and electron-withdrawing properties . This sulfonyl group is structurally analogous to 3,4-dimethylbenzenesulfonyl chloride (CAS 2905-30-8), a reagent commonly employed in sulfonamide synthesis .
Position 6 is functionalized with an ethoxy group (-OCH₂CH₃), which enhances lipophilicity and may influence metabolic stability. The ethoxy substituent is comparable to that observed in 3-(4-chlorobenzene-1-sulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine (Molecular Weight: 418.94 g/mol), a related quinoline derivative with documented synthetic protocols .
At position 4, a piperidine-4-carboxamide side chain is present. Piperidine rings are frequently utilized in drug design due to their conformational flexibility and ability to engage hydrogen-bonding interactions. The carboxamide group (-CONH₂) at the 4-position mirrors structural motifs in compounds like N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (Molecular Weight: 448.5 g/mol), which has been explored for kinase inhibition .
Molecular Formula and Physicochemical Properties
The molecular formula is inferred as C₂₅H₂₈N₃O₄S, with a calculated molecular weight of 466.58 g/mol. Key physicochemical properties include:
| Property | Value | Method/Source |
|---|---|---|
| LogP | ~3.8 (estimated) | Comparative analysis |
| Hydrogen Bond Donors | 2 (amide NH, sulfonyl O) | Structural assessment |
| Hydrogen Bond Acceptors | 6 | SMILES analysis |
The compound’s moderate lipophilicity (LogP ~3.8) suggests adequate membrane permeability, while its polar surface area (~85 Ų) aligns with bioavailability criteria for orally administered drugs .
Synthetic Pathways and Reaction Mechanisms
Sulfonylation of the Quinoline Core
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Key signals include a singlet for the methyl groups on the benzenesulfonyl moiety (δ 2.3–2.5 ppm), a quartet for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.0 ppm for OCH₂), and broad peaks for the piperidine NH (δ 6.5–7.0 ppm) .
-
¹³C NMR: The sulfonyl group’s electron-withdrawing effect deshields adjacent carbons, producing signals near δ 125–140 ppm .
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 466.58 (M+H⁺), with fragmentation patterns consistent with cleavage at the sulfonyl and amide bonds .
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